molecular formula C10H11BrFNO2 B13552068 4-Amino-4-(3-bromo-4-fluorophenyl)butanoic acid

4-Amino-4-(3-bromo-4-fluorophenyl)butanoic acid

Cat. No.: B13552068
M. Wt: 276.10 g/mol
InChI Key: SXBCGXPLQNZPKX-UHFFFAOYSA-N
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Description

4-Amino-4-(3-bromo-4-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H11BrFNO2 This compound is of interest due to its unique structural features, which include an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(3-bromo-4-fluorophenyl)butanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(3-bromo-4-fluorophenyl)butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-4-(3-bromo-4-fluorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-4-(3-bromo-4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.10 g/mol

IUPAC Name

4-amino-4-(3-bromo-4-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H11BrFNO2/c11-7-5-6(1-2-8(7)12)9(13)3-4-10(14)15/h1-2,5,9H,3-4,13H2,(H,14,15)

InChI Key

SXBCGXPLQNZPKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CCC(=O)O)N)Br)F

Origin of Product

United States

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